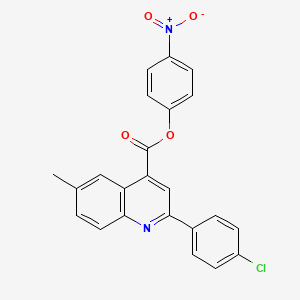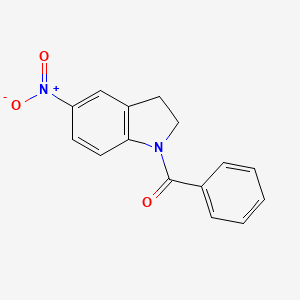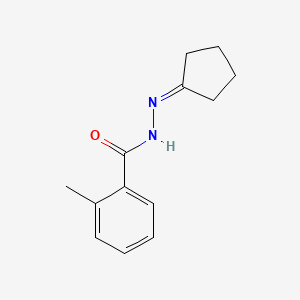
4-Nitrophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with nitrophenyl, chlorophenyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aryl amine with an isatin derivative under acidic conditions.
Introduction of Substituents: The nitrophenyl, chlorophenyl, and methyl groups can be introduced through various substitution reactions. For example, the nitrophenyl group can be introduced via a nitration reaction using nitric acid, while the chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a chlorobenzene derivative.
Esterification: The final step involves the esterification of the quinoline carboxylic acid with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and chlorophenyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Aminoquinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can be compared with other quinoline derivatives to highlight its uniqueness:
4-Nitrophenyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
4-Nitrophenyl 2-(4-fluorophenyl)-6-methylquinoline-4-carboxylate: Similar structure but with a fluorine atom, which can affect the compound’s lipophilicity and binding affinity to targets.
4-Nitrophenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate: The presence of a methoxy group can influence the compound’s electronic properties and reactivity.
These comparisons highlight the importance of specific substituents in determining the compound’s chemical and biological properties.
Propriétés
Formule moléculaire |
C23H15ClN2O4 |
|---|---|
Poids moléculaire |
418.8 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H15ClN2O4/c1-14-2-11-21-19(12-14)20(13-22(25-21)15-3-5-16(24)6-4-15)23(27)30-18-9-7-17(8-10-18)26(28)29/h2-13H,1H3 |
Clé InChI |
ZEOMGTIWMWOIAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-2-phenylethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15150417.png)

![N-{[(4-fluorobenzyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B15150436.png)
![5-[2-[1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15150442.png)
![3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15150444.png)
![propan-2-yl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15150448.png)
![N-(3-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)-2,4-dichlorobenzamide](/img/structure/B15150450.png)
![3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid](/img/structure/B15150458.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[4-(4-tert-butylphenoxy)phenyl]amino}-5-oxopentanoate](/img/structure/B15150463.png)
![N-(3-chlorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B15150473.png)
![2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15150478.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B15150486.png)

